1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one
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Overview
Description
1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one is an organic compound that features a unique structure combining a furan ring, a methoxyphenyl group, and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Propanone Backbone: The propanone backbone is constructed through aldol condensation reactions.
Introduction of Morpholine Rings: The morpholine rings are added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The furan ring and morpholine groups play crucial roles in binding to the active sites of these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the morpholine rings.
1-(2-Furyl)-3-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the morpholine rings and has a different backbone.
Uniqueness
1-(2-Furyl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one is unique due to the presence of both the furan ring and the morpholine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H28N2O5 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(4-methoxyphenyl)-2,3-dimorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-6-4-17(5-7-18)20(23-8-13-27-14-9-23)21(24-10-15-28-16-11-24)22(25)19-3-2-12-29-19/h2-7,12,20-21H,8-11,13-16H2,1H3 |
InChI Key |
APERADPRRICLFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CO2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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